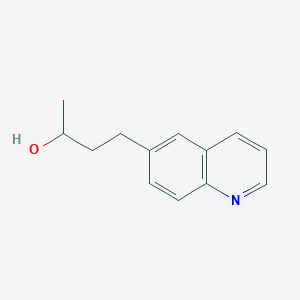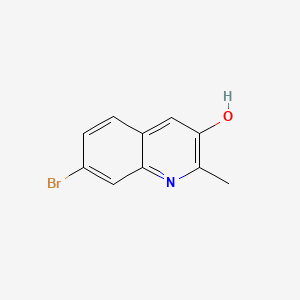
7-Bromo-2-methylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methylquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry. The presence of a bromine atom and a hydroxyl group in the quinoline structure imparts unique chemical properties to this compound, making it a compound of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 2-methylquinolin-3-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-Methylquinolin-3-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-2-methylquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methylquinolin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
2-Methylquinolin-3-ol: Lacks the bromine atom, resulting in different chemical reactivity.
7-Chloro-2-methylquinolin-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects and reactivity.
7-Bromoquinolin-3-ol: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness: 7-Bromo-2-methylquinolin-3-ol is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
7-bromo-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)4-7-2-3-8(11)5-9(7)12-6/h2-5,13H,1H3 |
Clave InChI |
TXJQUFHGWTWNEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=CC(=CC2=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



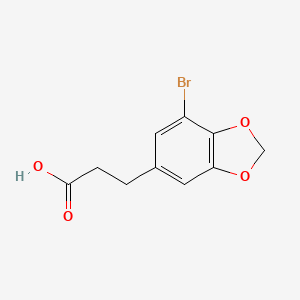
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
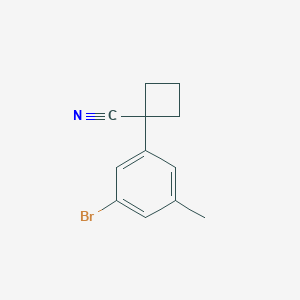
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
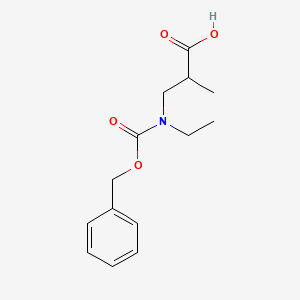
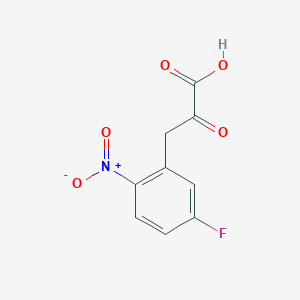
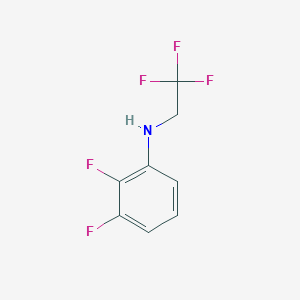
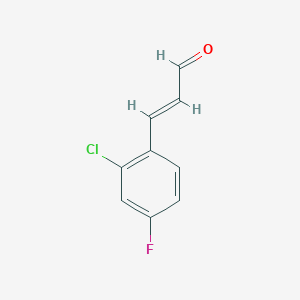
![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
